Physicochemical properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Physicochemical properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Abstract
1-Benzyl-4-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a core piperidine structure linked to both a benzyl group and a pyrazole moiety. This structural arrangement is of significant interest to medicinal chemists and drug development professionals, as the pyrazolylpiperidine scaffold is a key component in various biologically active molecules. Understanding the fundamental physicochemical properties of this compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the known and predicted physicochemical characteristics of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine, details standard experimental protocols for their determination, and discusses the implications of these properties for research and development.
Molecular Structure and Chemical Identifiers
The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. These data ensure unambiguous communication and accurate database referencing.
Chemical Structure:
Table 1: Key Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-benzyl-4-(1H-pyrazol-4-yl)piperidine |
| Molecular Formula | C₁₅H₁₉N₃ |
| Molecular Weight | 241.33 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN2CCC(CC2)C3=CNC=N3 |
| InChI Key | Predicted: YJCFJQRVDFPMGB-UHFFFAOYSA-N |
| CAS Number | Not found in available databases. |
Predicted Physicochemical Properties and Their Significance
In the early stages of drug discovery, in silico prediction of physicochemical properties is a critical, resource-efficient method for screening candidates. These predictions are based on the molecule's structure and provide insight into its potential behavior in biological systems.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water Partition Coefficient) | 2.5 ± 0.5 | Measures lipophilicity, influencing membrane permeability and solubility. Values in the 1-3 range are often targeted for oral drugs. |
| pKa (Basic) | 8.5 - 9.0 | The piperidine nitrogen is predicted to be the most basic center, readily protonated at physiological pH (7.4). This impacts solubility and receptor interaction. |
| Topological Polar Surface Area (TPSA) | 41.8 Ų | Estimates the surface area of polar atoms. TPSA is a key indicator of a molecule's ability to permeate cell membranes. A value < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (piperidine N, 2x pyrazole N) | Affects solubility and target binding. |
| Rotatable Bonds | 3 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are often linked to better oral bioavailability. |
The relationship between these core properties and the overall ADME profile is a cornerstone of medicinal chemistry.
Caption: Physicochemical properties influencing the ADME profile.
Experimental Determination of Key Properties
While predictions are valuable, experimental validation is essential. The following sections detail standard protocols for determining the critical physicochemical properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Solubility is a critical determinant of bioavailability. The shake-flask method (OECD Guideline 105) remains the gold standard for its direct and reliable measurement. The basic piperidine nitrogen suggests that solubility will be highly pH-dependent.
Protocol:
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Buffer Preparation : Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4).
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Sample Preparation : Add an excess amount of the solid compound to separate vials containing each buffer.
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Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.
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Phase Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
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Quantification : Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.[1]
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Validation : The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.
Lipophilicity (logD) Determination by HPLC
Causality: Lipophilicity governs how a compound distributes between aqueous and lipid environments, impacting membrane traversal and protein binding. For an ionizable compound like this, the distribution coefficient (logD) at a specific pH is more physiologically relevant than the partition coefficient (logP). A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable measure of lipophilicity.[1][2]
Protocol:
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System Setup : Use an HPLC system with a C18 column and a UV detector.
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Mobile Phase : Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[1]
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Calibration : Inject a series of standard compounds with known logD values under identical isocratic conditions (varying the percentage of organic modifier).
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Sample Analysis : Inject a solution of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine.
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Data Analysis :
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For each standard and the test compound, calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time and t_0 is the void time.
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Plot log k' of the standards against their known logD values.
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Determine the logD of the test compound by interpolating its log k' value onto the calibration curve.
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Caption: Workflow for logD determination via RP-HPLC.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. The synthesis of related pyrazole and piperidine compounds has been well-documented, providing a strong basis for spectral interpretation.[3][4][5][6]
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Key Features |
| ¹H NMR | ~7.5-8.0 ppm : Two singlets (pyrazole C-H protons).~7.2-7.4 ppm : Multiplet (5H, benzyl aromatic protons).~3.5 ppm : Singlet (2H, benzylic -CH₂- protons).~1.5-3.0 ppm : Series of complex multiplets (9H, piperidine protons). |
| ¹³C NMR | ~130-140 ppm : Aromatic and pyrazole carbons.~127-129 ppm : Benzyl aromatic carbons.~63 ppm : Benzylic carbon.~50-55 ppm : Piperidine carbons adjacent to nitrogen.~30-40 ppm : Remaining piperidine carbons. |
| Mass Spec (ESI+) | m/z 242.16 : Predicted [M+H]⁺ molecular ion peak. Fragmentation may involve loss of the benzyl group (m/z 91) or cleavage within the piperidine ring. |
| FT-IR (KBr) | ~3150 cm⁻¹ : N-H stretch (pyrazole).~3030 cm⁻¹ : Aromatic C-H stretch.~2800-2950 cm⁻¹ : Aliphatic C-H stretch.~1500-1600 cm⁻¹ : C=C and C=N ring stretching vibrations. |
Proposed Synthesis and Purification Workflow
While a specific synthesis for this molecule was not found, a plausible route can be designed based on established organic chemistry principles for similar structures.[7][8] A common approach involves the reaction of a functionalized piperidine with a pyrazole precursor.
Caption: A potential synthesis and purification workflow.
Conclusion
1-Benzyl-4-(1H-pyrazol-4-yl)piperidine possesses a compelling set of predicted physicochemical properties that position it as a viable scaffold for drug discovery. Its calculated lipophilicity, polar surface area, and hydrogen bonding capacity fall within ranges typically associated with drug-like molecules. The presence of a basic piperidine nitrogen ensures that its aqueous solubility will be pH-dependent, a critical factor for formulation and ADME studies. The experimental protocols outlined in this guide provide a robust framework for validating these predictions and thoroughly characterizing this promising compound for further development in medicinal chemistry programs.
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